Methyl 4-iodo-L-phenylalaninate (hydrochloride)
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Overview
Description
Methyl 4-iodo-L-phenylalaninate (hydrochloride) is a derivative of phenylalanine, an amino acid. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the preparation of modulators for factor XI, which are essential in the study of thrombotic and thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-L-phenylalaninate (hydrochloride) typically involves the iodination of L-phenylalanine followed by esterification. The reaction conditions often include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps of iodination and esterification, with additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-L-phenylalaninate (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Methyl 4-iodo-L-phenylalaninate (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme functions.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-L-phenylalaninate (hydrochloride) involves its interaction with specific molecular targets. For instance, it acts as a modulator for factor XI, influencing the coagulation pathway and thereby affecting thrombus formation. The compound’s effects on amyloid-related diseases are linked to its ability to interfere with amyloid aggregation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-L-phenylalaninate (hydrochloride)
- Methyl 4-chloro-L-phenylalaninate (hydrochloride)
Uniqueness
Methyl 4-iodo-L-phenylalaninate (hydrochloride) is unique due to the presence of the iodine atom, which imparts distinct chemical properties. This makes it particularly useful in specific substitution reactions and in the study of iodine’s effects on biological systems .
Properties
Molecular Formula |
C10H13ClINO2 |
---|---|
Molecular Weight |
341.57 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H |
InChI Key |
CHZRNEAGNQBUSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)I)N.Cl |
Origin of Product |
United States |
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